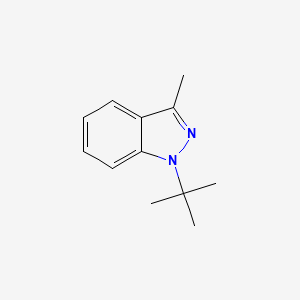

1-(tert-butyl)-3-methyl-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

128364-66-9 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-tert-butyl-3-methylindazole |

InChI |

InChI=1S/C12H16N2/c1-9-10-7-5-6-8-11(10)14(13-9)12(2,3)4/h5-8H,1-4H3 |

InChI Key |

OAPQJZOIHVWPQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tert Butyl 3 Methyl 1h Indazole and Cognate Analogs

Regioselective N1-Functionalization Strategies for 1H-Indazoles

The selective introduction of substituents at the N1 position of the indazole ring is a fundamental challenge in synthetic organic chemistry due to the presence of the tautomeric N2 position. nih.gov The development of regioselective N1-alkylation methods is therefore of significant interest.

Introduction of the tert-Butyl Moiety at the N1-Position

The tert-butyl group at the N1 position can significantly influence a molecule's pharmacological and physicochemical properties. Direct N-alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, with the ratio depending on the substrate's electronic properties and the reaction conditions. nih.govnih.gov For instance, the reaction of an indazole with an isobutyl group under standard SN2 conditions can result in a nearly equal mixture of N1 and N2 isomers. nih.govrsc.org

Recent studies have focused on developing thermodynamically controlled reactions to achieve high selectivity for the N1-isomer. nih.govrsc.org One successful approach involves the use of isobutyraldehyde (B47883) as the alkylating agent. This method has proven to be highly selective for the N1 position across a range of indazoles with different electronic properties. nih.govrsc.org However, sterically hindered indazoles, such as 7-carboxylate indazole, may show reduced reactivity. nih.gov

A study on the regioselective N-alkylation of various C-3 substituted indazoles found that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide provided high N1-selectivity. beilstein-journals.orgnih.gov Specifically, for 3-tert-butyl-1H-indazole, this method resulted in greater than 99% N1-regioselectivity. beilstein-journals.orgnih.gov

| Starting Material | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield | Reference |

| Indazole | Isobutyl bromide | K2CO3/DMF | 58:42 | 47% (N1) | nih.govrsc.org |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH/THF | >99:1 | - | beilstein-journals.orgnih.gov |

| 1H-Indazole-3-carboxylate | Isobutyraldehyde | - | >99:1 | 76% | nih.govrsc.org |

| 7-Bromoindazole | Isobutyraldehyde | - | - | 27% | nih.govrsc.org |

Catalytic Approaches to N1-Alkylation and Allied Transformations

Catalytic methods offer an alternative and often more efficient route to N1-functionalized indazoles. While direct catalytic N1-tert-butylation methods are not extensively documented, related catalytic N-arylations and N-alkylations provide valuable insights. Copper-catalyzed N-arylation of 1H-indazoles with aryl halides has been shown to be highly selective for the N1 position. researchgate.net Similarly, photoredox catalysis has been employed for the C(sp3)-N cross-coupling of diacyl peroxides with indazoles, yielding N1-alkylated products. organic-chemistry.org These catalytic systems highlight the potential for developing more specific N1-tert-butylation methodologies.

Targeted C3-Functionalization via Methylation and Other Substitutions

Functionalization at the C3 position of the indazole core is another critical aspect in the synthesis of complex indazole derivatives. researchgate.netacs.org This position is less nucleophilic than the nitrogen atoms, making direct functionalization more challenging. acs.org

Direct C3-Alkylation and C3-Methylation Protocols for 1H-Indazoles

Direct C3-alkylation of indazoles is a sought-after transformation. A patent describes a synthesis of 3-methyl-1H-indazole starting from 2-amino-5-R-acetophenone, which undergoes diazotization followed by reduction with stannous chloride. google.com Another approach involves the methylation of nitroindazoles. For example, 5-nitroindazole, upon methylation under neutral conditions, predominantly forms the 1-methyl derivative. rsc.org

Recent advancements include photocatalytic methods. A transition-metal-free, visible-light-induced photocatalytic decarboxylative 3-alkylation of 2-aryl-2H-indazoles has been developed using alkyl N-hydroxyphthalimide esters as alkylating reagents. rsc.org This method allows for the introduction of various primary, secondary, and tertiary alkyl groups at the C3 position. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for C3-functionalization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce aryl or heteroaryl groups at the C3 position of 3-iodoindazoles. researchgate.net A one-pot procedure for the C3,C7-diarylation of indazoles has also been developed. acs.org

Copper-catalyzed reactions have also been employed. For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis. acs.org This method allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters. acs.org

| Reaction Type | Catalyst | Substrate | Coupling Partner | Product | Reference |

| Suzuki-Miyaura | Pd(PPh3)4 | 3-Iodo-N-Boc-indazole | Aryl boronic acid | 3-Aryl-indazole | researchgate.net |

| C7-Arylation | Pd(OAc)2/1,10-phenanthroline | 3-Substituted 1H-indazole | Iodoaryl | C7-Aryl-indazole | acs.org |

| C3-Allylation | CuH | 1H-N-(Benzoyloxy)indazole | - | C3-Allyl-1H-indazole | acs.org |

Metal-Free C3-Functionalization and Derivatization Strategies

Growing interest in sustainable chemistry has spurred the development of metal-free functionalization methods. Visible-light-promoted, metal-free, regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved using a photocatalyst and a hypervalent iodine reagent. acs.org Furthermore, a transition-metal-free, visible-light-induced C3-carbamoylation of 2H-indazoles has been reported, utilizing oxamic acids as the coupling source. researchgate.netfrontiersin.org A metal-free, hydrogen autotransfer-type reaction has also been developed for the C3-alkylation of indoles, a related heterocycle, which could potentially be adapted for indazoles. chemrxiv.org

Convergent and Divergent Synthetic Pathways to 1-(tert-butyl)-3-methyl-1H-indazole

The synthesis of 1,3-disubstituted indazoles such as this compound can be strategically approached through either convergent or divergent pathways. Each strategy offers distinct advantages in terms of efficiency, flexibility, and the ability to generate structural diversity.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. For this compound, a convergent approach would typically involve the reaction of a pre-functionalized phenylhydrazine (B124118) derivative with a suitable carbonyl compound. For instance, the condensation of tert-butylhydrazine (B1221602) with an ortho-halo-acetophenone derivative can lead to the formation of the desired indazole ring system in a single step. This approach is highly efficient as it rapidly constructs the core structure from readily available starting materials.

Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated to produce a variety of analogs. In the context of this compound, a divergent strategy would commence with a pre-formed 3-methyl-1H-indazole core. This core can then be subjected to regioselective N-alkylation to introduce the tert-butyl group at the N-1 position. nih.govbeilstein-journals.org This method is particularly useful for creating a library of N-1 substituted analogs by employing various alkylating agents.

The regioselectivity of the N-alkylation of indazoles can be a significant challenge, often yielding a mixture of N-1 and N-2 isomers. beilstein-journals.orgbeilstein-journals.org However, studies have shown that the choice of base and solvent can highly influence the outcome. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N-1 alkylated product with high selectivity, especially for indazoles bearing a C-3 substituent. nih.govbeilstein-journals.org For C-3 substituted indazoles like 3-tert-butyl-1H-indazole, N-1 regioselectivity can exceed 99%. nih.govbeilstein-journals.org

Table 1: Comparison of Convergent and Divergent Synthetic Approaches for 1,3-Disubstituted Indazoles

| Strategy | Key Transformation | Starting Materials | Key Advantages |

| Convergent | Cyclocondensation | ortho-haloaryl ketone, N-alkylhydrazine | High efficiency, rapid core construction |

| Divergent | Regioselective N-alkylation | Substituted 1H-indazole, alkyl halide | Facile generation of analogs, modularity |

Sustainable and Green Chemistry Methodologies in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indazoles, to minimize environmental impact and enhance safety. nih.gov These methodologies focus on the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste.

One prominent green approach is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.netnih.gov For the synthesis of 1,3-dialkylindazoles, microwave irradiation can provide a significant advantage over conventional heating methods. researchgate.net

Flow chemistry represents another powerful tool for the sustainable synthesis of indazoles. Continuous-flow reactors offer enhanced safety, particularly when dealing with hazardous reagents like hydrazine (B178648) hydrate, by minimizing the reaction volume at any given time. clockss.org The reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high temperature in a continuous-flow system has been demonstrated as an efficient and safe method for preparing 1H-indazoles. clockss.org This method avoids the risks associated with large-scale batch reactions of volatile and toxic substances.

The development of green catalysts is also a key area of research in sustainable indazole synthesis. While not specific to this compound, the use of environmentally benign and recyclable catalysts, such as D-glucosamine with a copper(I) catalyst for the synthesis of related triazoles, highlights the potential for developing similar systems for indazole synthesis. researchgate.net The use of catalyst-free conditions, for example, employing tert-butyl nitrite (B80452) as a nitric oxide source in the synthesis of triazole-N-oxides, also points towards future directions in greener synthetic methodologies. nih.gov

Table 2: Overview of Sustainable Methodologies in Heterocyclic Synthesis

| Methodology | Key Features | Example Application (Analogous Systems) | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. | Synthesis of 1,3,4-oxadiazole (B1194373) and benzimidazolium salts. | researchgate.netnih.gov |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate. | clockss.org |

| Green Catalysts | Use of non-toxic, renewable, and recyclable catalysts. | D-glucosamine/CuI for triazole synthesis. | researchgate.net |

| Catalyst-Free Synthesis | Avoidance of metal catalysts, milder reaction conditions. | tert-Butyl nitrite for triazole-N-oxide synthesis. | nih.gov |

Elucidation of Molecular Architecture and Conformation of 1 Tert Butyl 3 Methyl 1h Indazole

X-ray Crystallographic Analysis for Precise Atomic Coordinates and Intermolecular Interactions

No publicly available X-ray crystallographic data for 1-(tert-butyl)-3-methyl-1H-indazole could be located. Such an analysis would be crucial for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of molecules in the solid state.

Without experimental data, a data table of crystallographic parameters cannot be generated.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Detailed Structural and Conformational Assignment

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not available in the surveyed scientific literature. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would be necessary to unambiguously assign all proton and carbon signals and to provide insights into the solution-state conformation of the molecule, particularly the rotational orientation of the sterically demanding tert-butyl group relative to the indazole ring system.

In the absence of this data, a table of chemical shifts and coupling constants cannot be provided.

High-Resolution Mass Spectrometric Approaches for Molecular Formula Confirmation and Fragment Analysis

While the molecular formula of this compound is established as C₁₂H₁₆N₂, no high-resolution mass spectrometry data has been published. Such data would provide an exact mass measurement, confirming the elemental composition. Furthermore, fragmentation analysis through techniques like MS/MS would identify characteristic fragmentation patterns, offering valuable structural information, such as the facile loss of the tert-butyl group.

A data table detailing the exact mass and fragmentation ions cannot be compiled without the relevant experimental spectrum.

Theoretical and Computational Investigations of 1 Tert Butyl 3 Methyl 1h Indazole

Quantum Chemical Calculations: Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1-(tert-butyl)-3-methyl-1H-indazole. These calculations offer a detailed picture of the molecule's electron density distribution, which governs its reactivity and intermolecular interactions.

The electronic structure of the indazole core is characterized by a 10-π electron aromatic system. The introduction of a tert-butyl group at the N1 position and a methyl group at the C3 position influences the electron distribution. The tert-butyl group, being an electron-donating group, increases the electron density on the pyrazole (B372694) part of the ring system.

Molecular electrostatic potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are crucial for understanding electrophilic and nucleophilic sites. For substituted indazoles, the region around the N2 atom typically exhibits a negative electrostatic potential, indicating its susceptibility to electrophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. In a DFT study on 1-butyl-1H-indazole-3-carboxamide derivatives, the HOMO-LUMO gap was found to be significant, suggesting good stability. nih.govresearchgate.netrsc.org For this compound, similar stability is anticipated.

Table 1: Calculated Electronic Properties of a Related Indazole Derivative

| Property | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap | High (suggesting stability) | nih.govresearchgate.netrsc.org |

| Most Stable Conformer | 98.28% | researchgate.net |

| Unstable Conformer | 1.72% | researchgate.net |

Note: Data is for a structurally related tert-butyl indazole derivative and is expected to be comparable for this compound.

Analysis of Indazole Tautomerism and Isomerism: 1H- vs. 2H-Indazole Stability

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.nettandfonline.com Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org This stability is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the less stable quinonoid structure in the 2H form. researchgate.net

For substituted indazoles, the energy difference between the tautomers can be influenced by the nature and position of the substituents. In the case of indazoles with bulky C3 substituents, such as a tert-butyl group, the 2-H tautomer is consistently found to be higher in energy by approximately 4 kcal/mol compared to the corresponding 1-H tautomer. wuxibiology.com This energy difference strongly favors the existence of this compound as the predominant tautomer. Experimental studies on other 3-substituted indazoles have also confirmed the greater stability of the 1H-tautomer. researchgate.net

The presence of the bulky tert-butyl group at the N1 position effectively "locks" the molecule in the 1H-indazole form, preventing tautomerization to the 2H form under normal conditions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, the conformational behavior can be inferred from studies of related molecules containing tert-butyl groups. The tert-butyl group, due to its large size, has a significant impact on the molecule's conformational flexibility.

MD simulations would be valuable to explore the rotational energy barrier of the tert-butyl group and to identify the most stable rotamers. Such simulations could also provide insights into the flexibility of the indazole ring system itself and how it is affected by the substituents.

Mechanistic Studies of Synthetic Reaction Pathways and Regioselectivity

The synthesis of N-substituted indazoles often presents a challenge in controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. beilstein-journals.orgnih.gov However, for 3-substituted indazoles, the nature of the substituent at the C3 position can strongly influence the outcome of N-alkylation.

Experimental studies have demonstrated that for indazoles bearing a bulky substituent at the C3 position, such as a tert-butyl group, N-alkylation with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) leads to a high degree of N1 regioselectivity, often exceeding 99%. beilstein-journals.orgnih.gov This high selectivity is crucial for the efficient synthesis of this compound.

Computational studies using DFT have provided mechanistic insights into this regioselectivity. For electron-withdrawing substituents at the C3 position, a proposed mechanism involves the formation of a deprotonated indazole intermediate where the cation (e.g., Na+) is chelated by the N2 atom and an oxygen atom from the C3 substituent. beilstein-journals.orgnih.gov This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position. While the methyl group at C3 in the title compound is not strongly electron-withdrawing, the steric hindrance it provides, in conjunction with the bulky tert-butyl group being introduced, likely plays a dominant role in favoring N1 substitution.

In Silico Prediction of Biomolecular Target Interactions and Ligand Binding Modes through Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. While there are no specific molecular docking studies reported for this compound, studies on a wide range of other 1,3-disubstituted indazole derivatives have shown their potential to interact with various biological targets. nih.govresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.net

Indazole derivatives have been investigated as inhibitors of enzymes like Hypoxia-Inducible Factor 1 (HIF-1) and for their cytotoxic and antibacterial properties. tandfonline.comnih.govresearchgate.net In these studies, the indazole scaffold typically forms key interactions with the active site of the target protein. Common binding modes involve hydrogen bonding and hydrophobic interactions.

For this compound, the N2 atom of the indazole ring could act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking or hydrophobic interactions. The tert-butyl and methyl groups would likely occupy hydrophobic pockets within a binding site. To identify potential biological targets for this specific compound, a broad in silico screening against a panel of known drug targets would be necessary.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

While a specific QSAR model for this compound has not been developed, QSAR studies on other series of indazole derivatives have been reported. nih.gov These studies have identified key molecular descriptors that are important for the biological activity of indazoles. These descriptors often include:

Topological parameters: Which describe the connectivity and branching of the molecule.

Electronic parameters: Such as charge distribution and dipole moment, which are important for electrostatic interactions.

Steric parameters: Which account for the size and shape of the molecule.

A QSAR model for a series of compounds including this compound could be developed by synthesizing and testing a library of related analogs. Such a model would be invaluable for predicting the biological activities of new derivatives and for guiding the design of more potent compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-butyl-1H-indazole-3-carboxamide |

| tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate |

| 1H-indazole |

| 2H-indazole |

| di-tert-butylcyclohexane |

Chemical Reactivity and Functionalization Potential of 1 Tert Butyl 3 Methyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring

The fused benzene ring of the indazole system is susceptible to electrophilic aromatic substitution. The directing effect of the pyrazole (B372694) ring and the existing substituents on the benzene moiety dictates the regioselectivity of these reactions. The tert-butyl group at the N1-position, while not directly attached to the benzene ring, can exert an electronic influence. More significantly, the annulated pyrazole ring generally directs incoming electrophiles to the C5 and C7 positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be envisioned on the 1-(tert-butyl)-3-methyl-1H-indazole core. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of nitro-substituted products. masterorganicchemistry.com The tert-butyl group, through inductive effects, is known to be an ortho-para director in electrophilic aromatic substitution on a benzene ring. stackexchange.com In the context of the indazole system, this would further favor substitution at the C5 and C7 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(tert-butyl)-3-methyl-5-nitro-1H-indazole and 1-(tert-butyl)-3-methyl-7-nitro-1H-indazole |

| Bromination | Br₂, FeBr₃ | 1-(tert-butyl)-5-bromo-3-methyl-1H-indazole and 1-(tert-butyl)-7-bromo-3-methyl-1H-indazole |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Halogenated derivatives of this compound are valuable precursors for further functionalization via nucleophilic aromatic substitution (SNAᵣ) reactions. The presence of a halogen atom, particularly at positions activated by the heterocyclic ring, facilitates displacement by various nucleophiles.

For example, a chloro or bromo substituent at the C5 or C7 position can be displaced by nucleophiles such as amines, alkoxides, and thiolates, often under thermal or metal-catalyzed conditions. These reactions provide a straightforward route to a variety of substituted indazoles. The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate highlights the utility of halogenated indazoles as synthetic intermediates. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Peripheral Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of indazole scaffolds. researchgate.net Halogenated or triflated derivatives of this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide or triflate. A bromo- or iodo-substituted this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. nih.govnih.govmdpi.comresearchgate.netrsc.org

Heck Coupling: The Heck reaction allows for the palladium-catalyzed vinylation of aryl or vinyl halides. A halogenated this compound can be reacted with alkenes to introduce a vinyl substituent. A mechanochemically activated, chemoselective Heck coupling has been developed for 3-bromoindazoles. beilstein-journals.org

Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to alkynyl-substituted 1-(tert-butyl)-3-methyl-1H-indazoles, which are versatile intermediates for further transformations. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 5-Bromo-1-(tert-butyl)-3-methyl-1H-indazole | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-1-(tert-butyl)-3-methyl-1H-indazole |

| Heck | 7-Iodo-1-(tert-butyl)-3-methyl-1H-indazole | Alkene | Pd(OAc)₂, PPh₃, base | 7-Vinyl-1-(tert-butyl)-3-methyl-1H-indazole |

| Sonogashira | 5-Bromo-1-(tert-butyl)-3-methyl-1H-indazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine | 5-Alkynyl-1-(tert-butyl)-3-methyl-1H-indazole |

Oxidation and Reduction Chemistry of the Indazole Nucleus

The indazole nucleus can undergo both oxidation and reduction reactions, although these transformations are less commonly reported for this compound specifically. Oxidation of the benzene ring with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring cleavage and the formation of pyrazole dicarboxylic acids. researchgate.net However, under milder conditions, selective oxidation may be possible. Photooxidation of a related 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been observed to occur via a singlet oxygen ene reaction. nih.govmdpi.com

Reduction of the indazole ring system can be achieved through catalytic hydrogenation. rsc.org Depending on the catalyst and reaction conditions, this can lead to the saturation of the benzene ring, affording tetrahydro- or hexahydroindazole derivatives. If the indazole bears a nitro group, this can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, providing a route to amino-substituted indazoles.

Directed Functionalization at the C3-Methyl Group

The C3-methyl group of this compound offers another site for functionalization. While direct deprotonation of this methyl group can be challenging, radical-based methods have shown promise for the functionalization of C(sp³)–H bonds. nih.gov For instance, radical nitration of 2H-indazoles at the C3-position has been achieved using iron(III) nitrate. chim.it Similar strategies could potentially be adapted for the C3-methyl group.

Alternatively, the methyl group could be functionalized through a sequence of reactions. For example, oxidation of the methyl group to a carboxylic acid, followed by standard carboxylic acid transformations, would provide access to a wide range of derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound make it a candidate for the discovery of novel reactivity patterns. Photochemical reactions, for instance, can lead to unexpected transformations. The photochemical preparation of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzylamines suggests that the indazole nucleus can participate in light-induced cyclization reactions. ucdavis.edu The synthesis and photochemical properties of other tert-butyl substituted heterocyclic compounds have also been investigated. researchgate.net

Furthermore, the development of new catalytic systems could unlock unprecedented transformations of the this compound scaffold. This includes the exploration of C-H activation/functionalization reactions at various positions of the indazole ring system, which would provide more atom-economical and efficient synthetic routes to novel derivatives.

Structure Activity Relationship Sar Studies of 1 Tert Butyl 3 Methyl 1h Indazole Analogs in Biological Research

Investigation of the Impact of N1-Substitution (tert-Butyl) on Biological Activity Profiles

The substituent at the N1 position of the indazole ring plays a crucial role in determining the compound's biological activity and target selectivity. The tert-butyl group, being a bulky and lipophilic substituent, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

In the context of G-protein coupled receptor (GPCR) modulation, studies on indazole analogs of tryptamines as serotonin (B10506) receptor 2 (5-HT2) agonists have provided insights into the role of N1-substitution. For instance, a comparison between 1H-indazole and its 1-methyl counterpart in a series of tetrahydropyridine-indazoles revealed them to be equipotent for the 5-HT2A receptor. nih.gov This suggests that for this particular scaffold, a small alkyl group at the N1 position is well-tolerated. However, the presence of a bulkier group like tert-butyl could potentially alter the binding mode or affinity.

In a different context, the N-alkylation of indazoles can occur at either the N1 or N2 position, resulting in regioisomers with potentially different biological activities. researchgate.net The substitution pattern on the indazole ring can influence the ratio of N1 to N2 alkylation products. researchgate.net The choice of a specific N1-substituent, such as the tert-butyl group, is a key step in the design of selective indazole-based therapeutic agents.

For cannabinoid receptor modulators, the N1 substituent is a critical determinant of activity. For example, in the synthetic cannabinoid AB-PINACA, a pentyl group is present at the N1 position. researchgate.net Replacing this with a 4-fluorobenzyl group, as in AB-FUBINACA, results in a potent cannabinoid CB1 receptor modulator. researchgate.net This highlights the sensitivity of the cannabinoid receptor to the nature of the N1-substituent.

Assessment of the Role of C3-Substitution (Methyl) in Modulating Bioactivity and Selectivity

The C3 position of the indazole ring is another key site for modification that can significantly impact biological activity. The methyl group in 1-(tert-butyl)-3-methyl-1H-indazole is a small, lipophilic group that can engage in hydrophobic interactions with the target protein.

In the development of pan-Pim kinase inhibitors, a hit compound, 3-(pyrazin-2-yl)-1H-indazole, was identified. researchgate.net Subsequent SAR studies explored modifications at the C3 position, leading to the identification of potent inhibitors. researchgate.net This underscores the importance of the C3-substituent in kinase inhibition.

The nature of the substituent at the C3 position can also influence the selectivity of the compound for different biological targets. For instance, in a series of indazole derivatives developed as tropomyosin receptor kinase (TRK) inhibitors, the C3 position was modified with a 1H-pyrazol-4-yl group to achieve high potency and selectivity against acquired resistance mutations. nih.govresearchgate.net

Influence of Substituents on the Fused Benzene (B151609) Ring on Biomolecular Interactions

The introduction of substituents on the benzene ring can significantly alter the molecule's properties. For example, the addition of a methoxy (B1213986) group or a methyl group can induce structural changes in the ring system. researchgate.net The design of isostructural crystals, where a methyl group is substituted with a methoxy group, has been shown to result in similar intermolecular interactions and packing modes. rsc.org

In the context of nitric oxide synthase (NOS) inhibition, the introduction of a nitro group onto the benzene ring of indazole has a profound effect on inhibitory potency. 7-Nitroindazole is a potent inhibitor of both constitutive and inducible NOS isoforms, with IC50 values in the micromolar range. nih.gov In contrast, the unsubstituted indazole has a much weaker inhibitory activity. nih.gov

For anticancer indazole derivatives, substitutions at the C6 position of the benzene ring have been explored. nih.gov For example, the introduction of a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at this position, in combination with other modifications, resulted in a compound with potent activity against breast cancer cells. nih.gov

The following table summarizes the effect of benzene ring substituents on the activity of indazole analogs against various targets.

| Substituent | Position | Target | Effect on Activity | Reference |

| Nitro | 7 | Nitric Oxide Synthase | Potent Inhibition | nih.gov |

| 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 6 | Breast Cancer Cells | Potent Inhibition | nih.gov |

| Amino | 6 | IDO1 | Essential for activity | nih.gov |

Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

The indazole scaffold is a versatile pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The molecular mechanisms underlying these activities often involve the inhibition of specific enzymes or the modulation of cellular signaling pathways.

In the context of antiprotozoal activity, studies on 2-phenyl-2H-indazole derivatives have shown that the presence of electron-withdrawing groups on the 2-phenyl ring enhances their potency against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the interaction with the molecular target within the parasite. The continuous nature of the SAR in these studies implies a specific binding interaction is likely occurring. nih.gov

Beyond antiprotozoal activity, the indazole nucleus is a key feature in many kinase inhibitors. nih.gov For example, various indazole derivatives have been developed as inhibitors of tyrosine kinases, which are crucial for cell signaling and growth in both mammalian and, potentially, parasitic cells. nih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. nih.gov

The general mechanism for many biologically active indazole compounds involves their interaction with specific protein targets. While the precise molecular targets of this compound in protozoa have not been identified, it is conceivable that its activity, if any, could stem from the inhibition of essential parasitic enzymes, such as kinases or other proteins involved in vital cellular processes. The structural features of the tert-butyl group at the 1-position and the methyl group at the 3-position would significantly influence its size, shape, and lipophilicity, thereby determining its potential to bind to specific molecular targets.

Table of Antiprotozoal Activity for Selected Indazole Analogs

| Compound/Analog | Target Organism(s) | Key Findings | Reference |

| 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi, Leishmania spp. | Showed significant antichagasic and leishmanocidal activity. | uchile.clnih.gov |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi, Leishmania spp. | Exhibited trypanocidal and leishmanocidal activity. | uchile.cl |

| 2-Phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. | nih.gov |

Applications in Chemical Biology and Advanced Drug Discovery Research

Development of 1-(tert-butyl)-3-methyl-1H-indazole Derivatives as Molecular Probes for Biological Systems

The development of molecular probes is crucial for elucidating complex biological processes. The this compound scaffold serves as a versatile platform for creating such probes. By strategically modifying this core structure, researchers can introduce functionalities that allow for the detection and investigation of specific biological targets.

For instance, the synthesis of derivatives of the parent indazole structure allows for the exploration of their potential as imaging agents or affinity-based probes. The tert-butyl group at the 1-position provides steric bulk, which can influence binding selectivity and pharmacokinetic properties. The methyl group at the 3-position offers a site for further chemical modification, enabling the attachment of fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling of target proteins.

Utilization as a Core Scaffold for the Rational Design of Targeted Modulators of Biological Pathways

The indazole ring system is a recognized "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds. nih.gov The this compound core is particularly attractive for the rational design of modulators that target specific biological pathways implicated in disease.

One notable area of application is in the development of kinase inhibitors. Many indazole derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. rsc.orgrsc.org For example, a series of 3-amino-1H-indazole derivatives were synthesized and found to target the PI3K/AKT/mTOR pathway, a critical signaling cascade in tumor cell growth and proliferation. nih.gov The design of these inhibitors often involves computational modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity. The tert-butyl group can play a crucial role in fitting into specific hydrophobic pockets of the target protein, thereby enhancing binding affinity.

| Derivative Class | Target Pathway | Therapeutic Potential |

| 3-Amino-1H-indazoles | PI3K/AKT/mTOR | Anti-cancer |

| 1H-benzo[d]imidazol-2-yl)-1H-indazoles | PDK1 | Anti-cancer nih.gov |

Integration into High-Throughput Screening (HTS) Libraries for Novel Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" with desired biological activity. thermofisher.com The inclusion of this compound and its derivatives in HTS libraries increases the chemical diversity available for screening against a wide range of biological targets. thermofisher.com

The physicochemical properties of this compound, such as its molecular weight and lipophilicity, can be tuned through chemical synthesis to align with the "rule-of-five" guidelines, which predict the druglikeness of a molecule. thermofisher.com This makes it an attractive scaffold for inclusion in libraries designed for identifying novel lead compounds. HTS campaigns that have included indazole-containing compounds have successfully identified hits for various targets, including those involved in infectious diseases and cancer. nih.govmdpi.com

Fragment-Based Drug Design (FBDD) Approaches Leveraging the Indazole Moiety

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional HTS. nih.gov FBDD involves screening smaller, low-molecular-weight compounds ("fragments") that typically bind to the target with lower affinity. These initial fragment hits are then optimized and grown into more potent lead compounds. longdom.orgpharmacelera.com

The indazole moiety, including the this compound structure, is well-suited for FBDD. Its relatively simple structure and low molecular weight make it an ideal starting point. The tert-butyl and methyl groups provide vectors for fragment growth and linking strategies. By identifying how the indazole fragment binds to a target protein, medicinal chemists can design larger, more complex molecules with improved affinity and selectivity. This approach has been successfully applied to discover inhibitors for challenging targets. nih.gov For instance, a fragment-based approach led to the identification of potent inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1), a key enzyme in cancer signaling. nih.gov

| FBDD Strategy | Description | Application Example |

| Fragment Growing | A starting fragment is extended to interact with adjacent pockets on the target protein. | Developing more potent kinase inhibitors from an initial indazole hit. |

| Fragment Linking | Two or more fragments that bind to different sites on the target are connected. | Combining an indazole fragment with another small molecule to create a high-affinity ligand. |

| Fragment Scaffolding | The core indazole structure is used as a template for building new chemical entities. | Generation of novel compound libraries with diverse functionalities. |

Future Research Directions and Unexplored Avenues

Innovation in Sustainable and Scalable Synthetic Methodologies for Indazole Derivatives

The development of efficient, environmentally friendly, and scalable methods for synthesizing indazole derivatives is crucial for advancing their application in drug discovery and materials science. benthamdirect.comingentaconnect.com Current research emphasizes green chemistry principles to minimize waste and avoid hazardous reagents.

Future synthetic strategies applicable to 1-(tert-butyl)-3-methyl-1H-indazole and its analogues will likely focus on:

Catalyst-Based Approaches: The use of transition-metal, acid-base, and nanoparticle catalysts has significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com For instance, copper-catalyzed one-pot, three-component reactions have been developed for creating 2H-indazoles. acs.orgnih.govorganic-chemistry.org Future work could adapt these catalytic systems for the regioselective synthesis of N1-alkylated indazoles like this compound, ensuring high yields and purity.

Green Solvents and Conditions: Methodologies employing sustainable solvents like polyethylene (B3416737) glycol (PEG) or water are gaining prominence. acs.orgnih.govorganic-chemistry.org Research into microwave-assisted or ultrasound-promoted reactions could further shorten reaction times and improve energy efficiency for the synthesis of indazole derivatives. researchgate.netresearchgate.net

Continuous Flow Synthesis: Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing, particularly when dealing with energetic intermediates. rsc.org Developing a continuous-flow process for the alkylation and functionalization of the 3-methyl-1H-indazole core would be a significant step towards large-scale, sustainable production. rsc.org

C-H Activation: Direct functionalization of C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov Rhodium and copper-catalyzed C-H activation and subsequent coupling reactions have been used to synthesize 1H-indazoles and could be explored for creating novel derivatives of the this compound scaffold. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective compounds.

For this compound, future computational efforts should include:

Molecular Docking and Dynamics: These techniques can predict how the compound and its derivatives bind to specific biological targets. researchgate.netnih.gov For example, molecular docking has been used to evaluate indazole scaffolds as inhibitors of VEGFR-2 and COX-2 enzymes. researchgate.net Similar studies on this compound could elucidate its binding modes with various kinases or other enzymes, providing a rationale for its observed biological activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters (e.g., HOMO-LUMO energy gaps) that correlate with the reactivity and stability of indazole derivatives. researchgate.net These calculations can help in understanding the electronic properties of this compound and predict its behavior in biological systems.

Pharmacophore Modeling and QSAR: By analyzing a set of active and inactive molecules, pharmacophore models can identify the key structural features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then build mathematical models to predict the activity of new, unsynthesized compounds. researchgate.net These approaches would accelerate the optimization of the this compound scaffold to enhance its therapeutic potential.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. nih.gov Computational tools can assess the drug-likeness and potential liabilities of this compound derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net

Discovery and Validation of Novel Biological Targets for Indazole-Based Modulators

The indazole scaffold is a privileged motif found in numerous inhibitors of various biological targets, particularly protein kinases, which are often dysregulated in diseases like cancer. researchgate.netnih.gov

Future research should aim to identify and validate novel targets for this compound:

Known Target Classes: Many approved drugs containing the indazole ring, such as Axitinib and Entrectinib, target protein kinases. nih.govnih.gov The this compound framework could be systematically screened against a broad panel of kinases (e.g., ROCK, Bcr-Abl, PAK1, FLT3) to identify specific inhibitory activities. nih.govnih.govnih.govnih.gov

Emerging Targets: Beyond kinases, indazole derivatives have shown activity against other targets, including enzymes like indoleamine 2,3-dioxygenase (IDO1) and glutamate (B1630785) racemase, which are relevant in cancer immunotherapy and bacterial infections, respectively. nih.govresearchgate.net Phenotypic screening of this compound in various disease models (e.g., cancer cell lines, pathogens) could uncover unexpected activities and lead to the identification of entirely new targets.

Mechanism of Action Studies: Once a potential biological activity is identified, it is crucial to validate the molecular target and elucidate the mechanism of action. Techniques such as thermal shift assays, cellular target engagement assays (e.g., NanoBRET), and transcriptomic or proteomic profiling can confirm direct binding and reveal the downstream cellular effects of the compound. nih.govresearchgate.net For instance, studies have confirmed that certain indazole derivatives induce apoptosis and affect the cell cycle in cancer cells. nih.gov

Multi-Targeted Ligand Design Strategies Incorporating the this compound Framework

Complex, multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govspringernature.com The design of multi-target-directed ligands (MTDLs) is an emerging paradigm to address this challenge. springernature.comrsc.org

The this compound scaffold is a promising starting point for developing MTDLs:

Framework Combination: The core structure can be functionalized by incorporating pharmacophores known to interact with other relevant targets. nih.gov For example, in the context of Alzheimer's disease, the indazole moiety could be linked to a fragment that chelates metal ions or inhibits butyrylcholinesterase, creating a single molecule that addresses multiple pathological factors. researchgate.net

Privileged Scaffolds: The indazole ring itself is considered a privileged structure, capable of interacting with multiple targets. nih.govnih.gov By strategically modifying the substituents on the indazole ring, it may be possible to fine-tune its activity profile to hit a desired combination of targets. For instance, combining the indazole core with other heterocyclic systems like pyrimidine (B1678525) has yielded potent dual inhibitors. nih.gov

Structure-Based Design: With structural information of multiple target proteins, computational methods can guide the design of a single ligand that fits into the active sites of all intended targets. nih.gov This rational design approach can be applied to develop novel MTDLs based on the this compound framework for complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.